molecular formula C16H13FN2O3S2 B2440470 N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 941877-66-3

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2440470
CAS No.: 941877-66-3
M. Wt: 364.41
InChI Key: ARORWQDRQOPRSK-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound that belongs to the class of benzo[d]thiazole derivatives

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c17-11-1-4-13(5-2-11)24(21,22)8-7-16(20)19-12-3-6-15-14(9-12)18-10-23-15/h1-6,9-10H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARORWQDRQOPRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves the reaction of benzo[d]thiazole derivatives with sulfonyl chlorides and amides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate
  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine

Uniqueness

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is unique due to its specific structural features, such as the presence of both benzo[d]thiazole and sulfonyl groups, which contribute to its distinct chemical reactivity and biological activity .

Biological Activity

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and as a fluorescent probe. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Profile

  • IUPAC Name : N-(1,3-benzothiazol-5-yl)-3-(4-fluorophenyl)sulfonylpropanamide
  • CAS Number : 941877-66-3
  • Molecular Formula : C16H13FN2O3S2
  • Molecular Weight : 368.41 g/mol

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. It has been proposed that this compound can inhibit certain enzymes associated with cancer cell proliferation. The inhibition leads to cell cycle arrest and promotes apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. A study highlighted the antitumor activity of benzo[4,5]imidazo[2,1-b]thiazole derivatives against human cancer cell lines, particularly those overexpressing epidermal growth factor receptor (EGFR) . This suggests that compounds with similar structures may also possess valuable anticancer properties.

Fluorescent Probes

The compound has been investigated for its potential use as a fluorescent probe in biological imaging. Its ability to bind selectively to specific cellular targets allows for enhanced visualization of biological processes, which is crucial for research in cellular biology and pharmacology.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that modifications to the phenyl and thiazole moieties significantly influence biological activity. For instance, the presence of electron-withdrawing groups on the phenyl ring enhances the compound's potency against cancer cell lines .

ModificationEffect on Activity
Electron-withdrawing groups on phenylIncreased potency against cancer cells
Substitutions on thiazole ringAltered binding affinity to target proteins

Case Studies

  • Antitumor Efficacy : A series of benzo[4,5]imidazo[2,1-b]thiazole derivatives were tested against HeLa cells (cervical cancer), showing promising results with IC50 values indicating effective inhibition of cell growth. The structural similarities with this compound suggest potential applications in developing new anticancer therapies .
  • Fluorescent Imaging : The compound's fluorescent properties were evaluated in vitro, demonstrating its capability to highlight specific cellular components under fluorescence microscopy. This application can significantly enhance the understanding of cellular mechanisms and drug interactions within cancer cells.

Q & A

Q. What are the standard synthetic routes for N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide?

  • Methodology : The compound can be synthesized via a multi-step procedure involving: (i) Sulfonation : Reacting 3-((4-fluorophenyl)thio)propanamide with oxidizing agents like sodium perborate in acetic acid to convert the thioether to a sulfonyl group . (ii) Amidation : Coupling the sulfonyl intermediate with benzo[d]thiazol-5-amine using activating agents (e.g., EDCI/HOBt) under inert conditions. (iii) Purification : Flash column chromatography (10–50% EtOAc/hexanes) is typically employed to isolate the final product .
  • Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using 1H^{1}\text{H}-NMR.

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • Spectroscopy :
  • 1H^{1}\text{H} and 13C^{13}\text{C}-NMR to confirm substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and SHELXS (for structure solution) to resolve 3D conformation. Ensure data quality by achieving Rfactor<0.06R_{\text{factor}} < 0.06 and verifying hydrogen bonding networks .

Q. What initial biological screening approaches are recommended for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity.
  • Target identification : Employ kinase inhibition assays (e.g., KPNB1) or protein binding studies (SPR/BLI) to identify mechanistic pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Variables to test :
  • Solvent systems : Replace AcOH with DMF or THF for better solubility of intermediates.
  • Catalysts : Screen Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling if aryl boronic acids are involved .
  • Temperature : Increase to 80–100°C for sulfonation steps to reduce reaction time .
    • Analytical validation : Use HPLC-DAD to quantify impurities and adjust gradient elution protocols.

Q. How to resolve discrepancies in crystallographic data, such as twinning or poor diffraction?

  • Data collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to mitigate twinning.
  • Refinement strategies :
  • Apply the TWIN command in SHELXL for twinned crystals.
  • Validate hydrogen atom positions using DFT-optimized geometries.
  • Cross-validate with spectroscopic data (e.g., IR for sulfonyl group confirmation) .

Q. What strategies can elucidate the mechanism of action in biological targets?

  • Computational modeling : Perform molecular docking (AutoDock Vina) using the SCXRD-derived structure to predict binding interactions with targets like KPNB1 or tubulin .
  • Comparative assays : Test against structurally analogous compounds (e.g., N-(4-chloro-thiazol-5-yl) derivatives) to identify structure-activity relationships (SAR) .
  • Proteomics : Use SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells .

Data Contradiction Analysis

Q. How to address conflicting results in biological activity across studies?

  • Replicate experiments : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Control compounds : Include reference inhibitors (e.g., paclitaxel for cytotoxicity) to normalize data.
  • Meta-analysis : Compare IC50_{50} values across studies and adjust for variations in solvent (DMSO concentration ≤0.1%) .

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